Bienvenue dans la boutique en ligne BenchChem!

3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride

LSD1 inhibition epigenetics oncology

3-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrochloride (CAS 862088-87-7) is a sulfonamide‑functionalized benzoic acid building block that exists as a hydrochloride salt. The molecule incorporates a 4‑methylpiperazine ring linked via a sulfonyl bridge to the meta‑position of benzoic acid.

Molecular Formula C12H17ClN2O4S
Molecular Weight 320.79
CAS No. 862088-87-7
Cat. No. B3388147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride
CAS862088-87-7
Molecular FormulaC12H17ClN2O4S
Molecular Weight320.79
Structural Identifiers
SMILESCN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O.Cl
InChIInChI=1S/C12H16N2O4S.ClH/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16;/h2-4,9H,5-8H2,1H3,(H,15,16);1H
InChIKeySGZGWMYJPUILLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrochloride (CAS 862088-87-7): Chemical Profile & Procurement-Relevant Class Identification


3-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrochloride (CAS 862088-87-7) is a sulfonamide‑functionalized benzoic acid building block that exists as a hydrochloride salt. The molecule incorporates a 4‑methylpiperazine ring linked via a sulfonyl bridge to the meta‑position of benzoic acid . It serves as the immediate synthetic precursor to the clinical‑stage lysine‑specific demethylase 1 (LSD1/KDM1A) inhibitor Seclidemstat (SP‑2577) and related hydrazide analogs . Its regioisomeric identity (meta‑substitution) is critical because derivatization at this position yields the pharmacophore geometry required for LSD1 inhibition, distinguishing it from the more common para‑isomer that is commercially available but lacks the same downstream utility [1].

Why Generic 3-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrochloride Cannot Be Replaced by Its Para‑Isomer or Free‑Acid Form in LSD1‑Targeted Programs


Simply interchanging 3-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid hydrochloride with its para‑substituted analog (CAS 19580‑36‑0) or the free‑acid form (CAS 380339‑63‑9) disrupts the molecular geometry and synthetic workflow of LSD1 inhibitor programs. The meta‑position of the sulfonyl group is a structural requirement for the hydrazide derivatives (e.g., Seclidemstat) to achieve the correct spatial orientation for LSD1 binding . The para isomer, although commercially available as a cheaper alternative, generates a different vector angle between the benzoic acid and the piperazine ring, which has not been reported to yield active LSD1 inhibitors [1]. Furthermore, the hydrochloride salt provides a defined, non‑hygroscopic stoichiometry that simplifies weighing, dissolution, and reaction reproducibility in multi‑step medicinal chemistry syntheses, whereas the free acid may require in‑situ salt formation or additional purification before coupling . These differences are not cosmetic; they determine whether a synthetic campaign leads to an active clinical candidate or an inactive byproduct.

3-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Meta‑Substitution Enables Clinical‑Stage LSD1 Inhibitor Activity (Seclidemstat/SP‑2577)

The hydrazide conjugate of 3-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid, Seclidemstat (SP‑2577), inhibits LSD1 with an IC₅₀ of 13 nM (Ki = 31 nM) . This activity is contingent on the meta‑orientation of the sulfonyl group, which correctly positions the piperazine moiety within the LSD1 active site. No para‑isomer‑derived analogs have been reported as LSD1 inhibitors in peer‑reviewed or patent literature [1]. While the free acid building block itself is not the active species, the meta regioisomer is the exclusive entry point to this clinically validated chemotype .

LSD1 inhibition epigenetics oncology

Hydrochloride Salt Provides Defined Stoichiometry and Stability vs. Free Acid

The hydrochloride salt (CAS 862088‑87‑7) is supplied as a stable, non‑hygroscopic solid with a defined 1:1 stoichiometry (C₁₂H₁₆N₂O₄S·HCl; MW = 320.79 g/mol), facilitating accurate weighing and consistent reactivity in amide‑coupling reactions . In contrast, the free acid (CAS 380339‑63‑9; MW = 284.33 g/mol) may exhibit variable hygroscopicity and requires careful handling to avoid water uptake that alters reaction stoichiometry . The salt form also demonstrates improved long‑term storage stability when kept frozen, as specified by the manufacturer .

salt selection formulation medicinal chemistry

Purity Specification Enables Reproducible Lead Optimization Libraries

The hydrochloride salt is routinely supplied with a minimum purity of 95 % (HPLC) by commercial vendors , while the free acid is typically offered at ≥ 98 % purity . Both specifications are adequate for building‑block chemistry; however, the hydrochloride's defined salt content provides additional assurance that the measured mass corresponds entirely to the target compound, reducing the risk of introducing unidentified impurities that could interfere with biochemical assays in downstream screening libraries .

purity quality control medicinal chemistry

Patent‑Backed Synthetic Utility in Bromodomain and Epigenetic Inhibitor Pipelines

Beyond LSD1, the meta‑substituted benzoic acid scaffold is explicitly claimed in patent families covering bromodomain inhibitors (US 2017/0349607 A1, EP 3174868 B1) and histone demethylase inhibitors (AU 2014/281398 A1) . The hydrochloride form is the preferred intermediate in these filings because it avoids the need for additional acid‑activation steps. The para isomer is not mentioned in these patent documents, indicating that the meta geometry is a deliberate design element for interacting with bromodomain and demethylase targets .

bromodomain inhibitors epigenetics patent analysis

Where 3-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrochloride Delivers the Highest Scientific and Procurement Value


Synthesis of Clinical‑Stage LSD1 Inhibitor Seclidemstat (SP‑2577) and Backup Series

Programs targeting LSD1 for SWI/SNF‑mutant ovarian cancer, Ewing sarcoma, or viral reactivation require the meta‑substituted benzoic acid as the essential building block. Coupling the hydrochloride salt with 5‑chloro‑2‑hydroxyacetophenone hydrazine yields Seclidemstat (IC₅₀ = 13 nM; Ki = 31 nM) . Using the para isomer or a different salt form would generate a structurally distinct compound with no reported LSD1 activity, derailing the entire synthetic campaign .

Epigenetic Library Design for Bromodomain and Demethylase Targets

The meta‑sulfonyl benzoic acid core is a privileged scaffold in epigenetic inhibitor patents (US 2017/0349607 A1, AU 2014/281398 A1) . The hydrochloride salt provides a ready‑to‑use, non‑hygroscopic building block for amide or ester library synthesis, enabling consistent weighing of sub‑milligram quantities for high‑throughput parallel chemistry without the need for pre‑activation or drying.

Custom Synthesis Service for Proprietary Analogs Requiring Definitive Salt Stoichiometry

Contract research organizations and internal medicinal chemistry groups that require kilogram‑scale synthesis of LSD1‑ or bromodomain‑targeted analogs benefit from the hydrochloride's defined stoichiometry. The elimination of in‑situ HCl gas handling improves process safety and batch consistency, reducing the cost‑of‑goods by avoiding additional purification steps that would be necessary with the free acid .

Procurement for Academic Core Facilities Requiring Pre‑Qualified Building Blocks

University and institute screening centers can procure the hydrochloride salt from major reagent suppliers (e.g., Fujifilm Wako, Combi‑Blocks) with full analytical documentation, ensuring immediate compatibility with automated liquid handlers and purification systems while maintaining chain‑of‑custody for grant‑funded projects .

Quote Request

Request a Quote for 3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.